4-Brom-5-methoxy-2-nitrobenzoesäure

Übersicht

Beschreibung

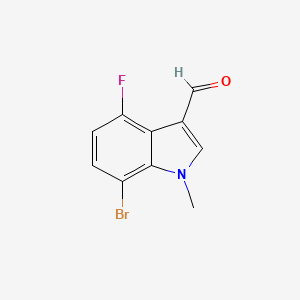

4-Bromo-5-methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO5 and its molecular weight is 276.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-5-methoxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“4-Brom-5-methoxy-2-nitrobenzoesäure” ist ein brauner Feststoff mit einem Molekulargewicht von 276,04 . Die Nitrogruppe, −NO2, ist wie das Carboxylatanion ein Hybrid aus zwei äquivalenten Resonanzstrukturen .

Nitro-Verbindungen

Nitro-Verbindungen sind eine sehr wichtige Klasse von Stickstoffderivaten . Die Nitrogruppe in “this compound” trägt zu ihrem hohen Dipolmoment bei, das zwischen 3,5 D und 4,0 D liegt, abhängig von der Natur von R .

Synthese von Cathepsin-S-Inhibitoren

“this compound” wird zur Synthese von Cathepsin-S-Inhibitoren verwendet . Cathepsin S ist eine Cysteinprotease, die an der Präsentation von Antigenen der Major Histocompatibility Complex (MHC) Klasse II beteiligt ist, und Inhibitoren dieses Enzyms haben potenzielle Antitumor-Anwendungen .

Synthese von 2-Aminocombretastatin-Derivaten

Diese Verbindung wird auch zur Synthese von 2-Aminocombretastatin-Derivaten verwendet . Diese Derivate haben ein Potenzial als Antimitika, die die Zellteilung hemmen können und somit potenzielle Anwendungen in der Krebsbehandlung haben .

Mikrobieller Abbau-Metabolit von Cypermethrin

“this compound” wurde als einer der mikrobiellen Abbau-Metabolite von Cypermethrin berichtet, einem synthetischen Pyrethroid-Pestizid. Dies deutet auf seine potenzielle Verwendung in Umweltstudien im Zusammenhang mit dem Pestizidabbau hin .

Ausgangsmaterial in der organischen Synthese

Diese Verbindung kann als Ausgangsmaterial in verschiedenen organischen Synthesen verwendet werden . Ihre einzigartige Struktur und Reaktivität machen sie zu einem wertvollen Baustein beim Aufbau komplexerer organischer Moleküle .

Wirkmechanismus

Mode of Action

It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

As a nitrobenzoic acid derivative, it may potentially interfere with pathways involving aromatic compounds

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Bromo-5-methoxy-2-nitrobenzoic acid are not well-studied. Its bioavailability, half-life, and clearance rate in the body are unknown. It’s important to note that these properties can significantly affect the compound’s pharmacological activity .

Result of Action

The molecular and cellular effects of 4-Bromo-5-methoxy-2-nitrobenzoic acid’s action are currently unknown. Given its chemical structure, it might interact with cellular components in a way that could lead to changes in cell function or viability. These effects would need to be confirmed through experimental studies .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-methoxy-2-nitrobenzoic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active. For instance, the compound is stored at a temperature between 0-5°C, suggesting that it may be sensitive to temperature changes .

Biochemische Analyse

Biochemical Properties

4-Bromo-5-methoxy-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 4-Bromo-5-methoxy-2-nitrobenzoic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .

Cellular Effects

The effects of 4-Bromo-5-methoxy-2-nitrobenzoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, 4-Bromo-5-methoxy-2-nitrobenzoic acid can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, 4-Bromo-5-methoxy-2-nitrobenzoic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the binding of 4-Bromo-5-methoxy-2-nitrobenzoic acid to cytochrome P450 can result in altered enzyme conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-methoxy-2-nitrobenzoic acid can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Over extended periods, 4-Bromo-5-methoxy-2-nitrobenzoic acid may undergo chemical degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of 4-Bromo-5-methoxy-2-nitrobenzoic acid in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects, such as the modulation of metabolic pathways. At higher doses, 4-Bromo-5-methoxy-2-nitrobenzoic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

4-Bromo-5-methoxy-2-nitrobenzoic acid is involved in various metabolic pathways, primarily those related to oxidative metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing metabolic flux and the levels of specific metabolites. The involvement of 4-Bromo-5-methoxy-2-nitrobenzoic acid in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Bromo-5-methoxy-2-nitrobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 4-Bromo-5-methoxy-2-nitrobenzoic acid within tissues is influenced by factors such as tissue permeability and the presence of binding sites .

Subcellular Localization

The subcellular localization of 4-Bromo-5-methoxy-2-nitrobenzoic acid is critical for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-5-methoxy-2-nitrobenzoic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

4-bromo-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRXHJGZRSVCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)